N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine
Description
N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group at the nitrogen atom and a 2,6-dimethyltetrahydropyran (oxane) moiety at the 3-amino position. This compound is of interest in medicinal chemistry due to the structural versatility of pyrrolidine derivatives, which are commonly employed as bioisosteres for peptide bonds or as chiral building blocks in drug synthesis.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H24N2O/c1-9-6-12(7-10(2)15-9)13-11-4-5-14(3)8-11/h9-13H,4-8H2,1-3H3 |
InChI Key |
SVGGRQLLHSQLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NC2CCN(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets are not well-characterized, but the compound’s structure suggests it may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Pyrrolidine Derivatives with Methyl Substitutions
- (3R)-1-Methylpyrrolidin-3-amine (PB00335): CAS: 457097-75-5 Structure: Contains a methyl group at the pyrrolidine nitrogen and an unmodified amine group. Applications: Used as a chiral intermediate in asymmetric synthesis.
- (3S)-1-Methylpyrrolidin-3-amine dihydrochloride (PB00336-1): CAS: 874348-06-8 Structure: Similar to PB00335 but in the S-configuration and stabilized as a dihydrochloride salt.
Heterocyclic-Appended Pyrrolidines
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467): CAS: 2306268-61-9 Structure: Combines a pyridine-amine backbone with a benzodioxin group and dimethylaminomethylphenyl substituent. Key Differences: The extended aromatic system in CS-0309467 may enhance π-π stacking interactions in biological targets, unlike the aliphatic oxane group in the target compound. However, its research-grade status limits direct pharmacological comparisons .
Benzamide Derivatives (Contextual Reference)
For example:
- N-(2,3-Dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5) : Exhibited 99.12% synthesis yield and moderate cytotoxic activity against HEPG2 cells (IC₅₀ = 18.3 µM) .


- N-(2,3-Dihydro-1H-inden-2-yl)-4-chlorobenzamide (B6) : Lower yield (54.76%) but higher potency (IC₅₀ = 12.7 µM), highlighting the trade-off between synthetic efficiency and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


